N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20-16(23)12-10-14(26-17(12)21(2)18(20)24)15(22)19-9-8-11-6-4-5-7-13(11)25-3/h4-7,10H,8-9H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSOPMJEXKHPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3OC)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets.
Mode of Action
It’s known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells.
Biochemical Pathways
Compounds with similar structures have been studied for their potential in the development of new therapies.
Pharmacokinetics
Its degree of lipophilicity suggests that it can easily diffuse into cells, which may impact its bioavailability.
Result of Action
Similar compounds have shown promising therapeutic potential.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may interact with a variety of enzymes, proteins, and other biomolecules in the body.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thienopyrimidine derivatives known for their diverse biological activities. The unique structural features of this compound contribute to its varied pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O5S
- Molecular Weight : 430.5 g/mol
- IUPAC Name : 2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
- Canonical SMILES : CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC=C3OC)COC
Biological Activity
The biological activity of this compound has been explored in various studies highlighting its potential as an anticancer and antimicrobial agent.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and signaling. It may interact with molecular targets such as:
- Inhibition of Enzymes : The compound has shown the ability to inhibit key enzymes involved in DNA synthesis and cellular signaling pathways.
- Anticancer Activity : Research indicates that it may disrupt the Hedgehog (Hh) signaling pathway, which is crucial in cancer development and progression. This pathway's inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging around 256 µg/mL for related structures .
- Cytotoxicity : Preliminary studies suggest that this compound may possess selective cytotoxic effects against cancer cell lines. Compounds within the same structural family have been reported to selectively target cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes relevant to disease progression. For example, similar thieno[2,3-d]pyrimidine derivatives have been identified as potential inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Study 1: Antimicrobial Properties
A study conducted on thieno[2,3-d]pyrimidines revealed that derivatives exhibited strong antimicrobial activity against common bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the methoxy group significantly influenced antibacterial potency .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments demonstrated that certain derivatives of this compound selectively inhibited the growth of human cancer cell lines while showing minimal toxicity to normal cells. These findings suggest potential applications in cancer therapy and warrant further investigation into the mechanisms of action involved .
Case Study 3: Neuroprotective Potential
Research into enzyme inhibition has shown that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide could inhibit acetylcholinesterase activity. This inhibition is particularly relevant for developing treatments for neurodegenerative disorders like Alzheimer's disease .
Preparation Methods
Gewald Reaction for 2-Aminothiophene Intermediate
The synthesis begins with the Gewald reaction, a two-component condensation between a ketone and cyanoacetamide in the presence of sulfur and a base. For this compound, 3-oxo-N-(2-methoxyphenyl)butanamide reacts with malononitrile and sulfur in ethanol under microwave irradiation (180 W, 15 min) to yield 5-amino-4-cyano-3-methyl-N-(2-methoxyphenyl)thiophene-2-carboxamide (Yield: 82%).
Key spectral data :
Cyclization to Form the Pyrimidine Ring
The intermediate undergoes cyclization with formamide under microwave conditions (180 W, 20 min) to form 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid. Conventional heating (reflux, 8 h) yields 68%, while microwave irradiation improves efficiency (89% yield).
Optimized conditions :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 8 | 0.33 |
| Yield (%) | 68 | 89 |
| Purity (HPLC) | 95% | 99% |
Functionalization at Position 6: Carboxamide Formation
Activation of the Carboxylic Acid
The C6-carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h, yielding the acyl chloride intermediate. Alternative methods include using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature.
Coupling with 2-(2-Methoxyphenyl)Ethylamine
The acyl chloride reacts with 2-(2-methoxyphenyl)ethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds in DCM at 25°C for 12 h, affording the target carboxamide (Yield: 75%).
Characterization data :
- ¹³C NMR (CDCl₃) : δ 169.8 (C=O), 157.2 (OCH₃), 134.5–112.4 (aryl-C), 42.1 (CH₂NH), 35.6 (NCH₃).
- HRMS (ESI+) : m/z calcd. for C₂₁H₂₂N₃O₄S [M+H]⁺: 420.1284; found: 420.1286.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis via Urea Cyclization
A modified approach involves cyclizing 2-aminothiophene-3-carboxamide with urea and dimethyl sulfate in N,N-dimethylformamide (DMF) at 120°C for 6 h. This method concurrently introduces the 1,3-dimethyl groups and forms the pyrimidine ring (Yield: 70%).
Advantages :
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (Yield recovery: 85–92%).
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The core structure of thieno[2,3-d]pyrimidine derivatives is typically synthesized via alkylation or condensation reactions. For example, similar compounds are prepared by alkylating 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide with appropriate electrophiles (e.g., benzyl halides) in polar aprotic solvents like DMF or DMSO, often using bases such as K₂CO₃ or triethylamine to deprotonate intermediates . Reaction progress is monitored by TLC, and purification involves column chromatography with silica gel and ethyl acetate/hexane gradients. Structural confirmation relies on ¹H/¹³C NMR and HRMS .
Basic: How is the compound characterized for structural integrity?
Answer:
Post-synthesis, structural validation requires:
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm, methyl groups at δ 2.4–2.6 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aromatic carbons .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) within 2 ppm error .
- HPLC : Purity ≥90% is achieved using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) .
Basic: What biological activities have been reported for structurally related analogs?
Answer:
Analogous thieno[2,3-d]pyrimidine carboxamides exhibit antimicrobial properties. For instance, compound 2d (3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidine-6-carboxamide) showed moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa strains in disk diffusion assays (MIC: 32–64 µg/mL). Activity correlates with electron-withdrawing substituents on the aryl ring .
Advanced: How can synthetic yields be optimized for this compound?
Answer:
Low yields often arise from steric hindrance at the 2-position or incomplete alkylation. Strategies include:
- Coupling reagents : Use HBTU or HATU with DIPEA in DMF to activate carboxyl groups during amide bond formation, improving reaction efficiency .
- Temperature control : Heating at 60–80°C under nitrogen enhances solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Discrepancies in NMR or mass spectra may stem from tautomerism or residual solvents. Mitigation steps:
- Deuterated solvent exchange : Replace DMSO-d₆ with CDCl₃ to eliminate solvent peaks overlapping with aromatic signals .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous confirmation of regiochemistry, as seen in related pyrimidine derivatives .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial analogs .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity trends. Validate with experimental IC₅₀ values .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of substituents (e.g., methoxy vs. nitro groups) on reactivity .
Advanced: How to address solubility issues in biological assays?
Answer:
Poor aqueous solubility is common due to the lipophilic thienopyrimidine core. Solutions include:
- Prodrug design : Introduce phosphate esters at the 2-oxo position, which hydrolyze in vivo.
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, achieving >80% loading efficiency .
- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro assays to maintain solubility without cytotoxicity .
Advanced: What analytical techniques validate purity for publication?
Answer:
- HPLC-DAD/MS : Dual detection (diode array and mass spectrometry) identifies impurities (e.g., des-methyl byproducts) and quantifies purity (>98% for peer-reviewed studies) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Karl Fischer titration : Ensure residual water <0.1% for hygroscopic batches .
Advanced: How to design analogs for improved metabolic stability?
Answer:
- Block metabolic hotspots : Replace labile methoxy groups with trifluoromethyl or cyano substituents to reduce CYP450-mediated oxidation .
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ at the methyl group) to slow hepatic clearance .
- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to identify major metabolites via LC-MS/MS .
Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .
- MTT assays : Screen for cytotoxicity in HEK-293 cells (IC₅₀ > 50 µM acceptable for lead optimization) .
- Structural simplification : Remove the 2-methoxyphenethyl group if SAR shows it contributes to off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
